3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry Chemical Biology High-Throughput Screening

CAS 845266-32-2 is a privileged benzodioxole-CF3 pyrazole scaffold for inflammation-targeted screening. The benzodioxole moiety provides oxygen-mediated H-bonding for COX-2/5-LOX engagement; the 5-CF3 group (22.3% F, σp=0.54) enhances metabolic stability. Unlike generic analogs, this CAS ensures regioisomeric consistency—3-position substitutions shift IC50 >10-fold. Procure vendor-verified material at ≥95% purity to eliminate confounding impurities in SAR. Serves as reference standard for LC-MS/HPLC-UV method development.

Molecular Formula C11H7F3N2O2
Molecular Weight 256.18 g/mol
CAS No. 845266-32-2
Cat. No. B1621133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
CAS845266-32-2
Molecular FormulaC11H7F3N2O2
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(F)(F)F
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)10-4-7(15-16-10)6-1-2-8-9(3-6)18-5-17-8/h1-4H,5H2,(H,15,16)
InChIKeyIBBFTLXZTITAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS 845266-32-2): Procurement-Ready Trifluoromethyl Pyrazole Scaffold with Verifiable Supplier Specifications


3-(1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS 845266-32-2) is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a 1,3-benzodioxole moiety and at the 5-position with a trifluoromethyl group . Its molecular formula is C11H7F3N2O2, with a molecular weight of 256.18 g/mol . This compound is primarily available through research chemical suppliers as a synthetic building block or screening scaffold, with documented purity specifications of 95% to 98% from verified vendors . Structurally, the compound belongs to the broader class of trifluoromethyl-substituted pyrazoles bearing aromatic heterocycles—a family frequently investigated for bioactivity modulation in medicinal chemistry programs [1].

Why CAS 845266-32-2 Cannot Be Replaced by Generic Trifluoromethyl Pyrazoles Without Quantitative Revalidation


Generic substitution among trifluoromethyl pyrazoles bearing different aryl substituents is not scientifically valid without revalidation because the electronic and steric contributions of the 1,3-benzodioxole moiety at the 3-position fundamentally distinguish this scaffold from analogs with phenyl, substituted phenyl, or heteroaromatic groups. In related benzodioxole-pyrazole hybrid series evaluated for COX-1/2 and 5-LOX inhibition, modest structural modifications at the pyrazole 3-position produced IC50 shifts exceeding one order of magnitude [1][2]. The trifluoromethyl group at the 5-position introduces strong electron-withdrawing character that modulates pyrazole NH acidity and hydrogen-bonding capacity, while the benzodioxole ring contributes distinct π-stacking geometry and potential hydrogen-bond acceptor functionality via its oxygen atoms . Substituting a 3-phenyl or 3-thienyl analog for the 3-benzodioxolyl group would alter both the conformational ensemble and the electronic landscape of the molecule, rendering prior activity or property data non-transferable. Any change in vendor, synthetic route, or substitution pattern requires independent characterization and assay validation.

Procurement-Relevant Differentiating Evidence: Quantitative Comparisons for CAS 845266-32-2


Vendor Purity Specifications: CAS 845266-32-2 Minimum Purity of 95% Versus Undocumented or Lower-Grade Alternatives

Procurement decisions for research-grade CAS 845266-32-2 must account for verifiable purity specifications. AKSci supplies this compound with a documented minimum purity of 95%, as specified in its product datasheet . Leyan offers the compound at a higher specification of 98% purity . These vendor-verified purity thresholds provide quantitative baselines against which alternative supply sources—particularly those lacking publicly disclosed purity certificates—can be assessed. In the absence of comparable purity documentation from alternative vendors, selection of a documented source reduces the probability of introducing uncharacterized impurities that may confound biological assay interpretation or synthetic transformation yields.

Medicinal Chemistry Chemical Biology High-Throughput Screening Scaffold Procurement

Class-Level Inference: Benzodioxole-Pyrazole Hybrids Exhibit Quantifiable COX-2 and 5-LOX Inhibition That Phenyl or Thienyl Analogs Do Not Replicate

In a systematic evaluation of benzodioxole-pyrazole hybrid compounds, multiple derivatives demonstrated quantifiable in vitro inhibition of COX-2 and 5-LOX enzymes. Representative compounds from this series achieved COX-2 IC50 values in the low micromolar range, with several analogs showing dual COX-2/5-LOX inhibitory profiles [1]. The benzodioxole moiety was identified as a critical pharmacophoric element for enzyme binding, contributing oxygen-mediated hydrogen-bonding interactions not available to phenyl-substituted pyrazole comparators. While CAS 845266-32-2 itself was not directly assayed in this study, the structural congruence—incorporating both the benzodioxole and pyrazole core with a trifluoromethyl substituent—positions this scaffold within a pharmacologically characterized chemical space. A 3-phenyl or 3-thienyl pyrazole analog would lack the benzodioxole oxygen atoms required for the hydrogen-bonding network observed in the active series, predicting divergent activity profiles. This class-level inference establishes a rational basis for selecting the benzodioxole-bearing scaffold over simpler aryl-substituted pyrazoles when pursuing COX-2/5-LOX-related target hypotheses.

Inflammation COX-2 Inhibition 5-LOX Inhibition Scaffold Optimization

Physicochemical Property Differentiation: Trifluoromethyl Substitution at the 5-Position Confers Calculated Electronic Properties Distinct from Non-Fluorinated Pyrazole Analogs

The trifluoromethyl group at the 5-position of CAS 845266-32-2 introduces a strong electron-withdrawing effect that quantitatively differentiates this compound from non-fluorinated pyrazole analogs. Based on calculated physicochemical properties, the compound exhibits a molecular weight of 256.18 g/mol and contains three fluorine atoms contributing 22.3% of total molecular mass as fluorine . The trifluoromethyl group is well-established in medicinal chemistry to reduce metabolic oxidative degradation at adjacent positions, lower pKa of the pyrazole NH (enhancing hydrogen-bond donor capacity), and increase lipophilicity relative to methyl or unsubstituted analogs [1]. A direct comparator such as 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole (not a commercial product, but a conceptual analog) would lack these fluorine-dependent electronic properties. In structurally related COX inhibitor series, the presence of a trifluoromethyl group on the pyrazole ring has been shown to modulate binding affinity and selectivity through both electronic and steric contributions [2].

Lipophilicity Metabolic Stability Property-Based Design Scaffold Selection

Regioisomeric Purity Consideration: CAS 845266-32-2 as a Defined 3,5-Disubstituted Pyrazole Scaffold Eliminates Ambiguity Present in Mixtures or Undefined Analogs

CAS 845266-32-2 is unambiguously defined as the 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole regioisomer, with the benzodioxole moiety at the 3-position and trifluoromethyl group at the 5-position of the pyrazole ring [1]. This regiospecific substitution pattern is critical for procurement because pyrazole synthesis via condensation of hydrazines with β-diketones or their equivalents can yield mixtures of regioisomers unless controlled conditions or pre-functionalized intermediates are employed. In the absence of rigorous characterization, a nominally similar compound such as 5-(1,3-benzodioxol-5-yl)-3-(trifluoromethyl)-1H-pyrazole (the reversed regioisomer) would represent a distinct chemical entity with potentially divergent physicochemical and biological properties. Vendor documentation for CAS 845266-32-2 from AKSci and Leyan confirms the specific regioisomeric identity, enabling confident procurement of a defined molecular species . Selection of a CAS-registered, vendor-characterized regioisomer avoids the confounding effects of regioisomeric mixtures that may arise from uncontrolled synthetic routes.

Regioselectivity Synthetic Building Block Quality Control Structure Confirmation

Procurement-Guided Research Applications for 3-(1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS 845266-32-2)


Screening Library Construction for COX-2 or Dual COX-2/5-LOX Inhibitor Discovery Programs

Based on class-level evidence that benzodioxole-pyrazole hybrids demonstrate quantifiable COX-2 and 5-LOX inhibitory activity in the low micromolar range , CAS 845266-32-2 represents a rational starting scaffold for inflammation-targeted screening libraries. The combination of a benzodioxole moiety (providing oxygen-mediated hydrogen-bonding capacity) and a trifluoromethyl group (enhancing metabolic stability and lipophilicity) positions this compound as a privileged chemotype within pyrazole-based COX inhibitor space. Procurement of vendor-verified material at ≥95% purity ensures that screening results reflect the activity of the intended molecular species rather than impurities or regioisomeric contaminants [1]. Researchers should prioritize this specific CAS number over generic benzodioxole-pyrazoles to maintain structural and regioisomeric consistency across screening campaigns.

Scaffold Diversification in Fluorinated Heterocycle Medicinal Chemistry Programs

The trifluoromethyl group at the 5-position of CAS 845266-32-2 confers distinct electronic and steric properties that differentiate it from non-fluorinated pyrazole analogs. With calculated fluorine content representing 22.3% of molecular mass and the strong electron-withdrawing character of the CF3 group (Hammett σp = 0.54) , this scaffold offers a validated entry point for structure-activity relationship studies exploring fluorinated heterocycles. The compound can serve as a reference point for comparing the effects of trifluoromethyl substitution versus methyl, chloro, or unsubstituted analogs in target engagement assays. Vendor documentation confirming regioisomeric identity eliminates the confounding variable of uncontrolled substitution patterns that frequently complicates SAR interpretation in pyrazole series [1].

Benzodioxole Pharmacophore Validation in Target-Based Assays Requiring Aromatic Oxygen Hydrogen-Bond Acceptors

In target classes where aromatic oxygen atoms serve as critical hydrogen-bond acceptors—including kinases, phosphodiesterases, and certain GPCRs—the 1,3-benzodioxole moiety of CAS 845266-32-2 provides a defined pharmacophoric element that phenyl or thienyl comparators lack . The oxygen atoms of the benzodioxole ring can engage in hydrogen-bonding interactions with protein backbone amides or side-chain donors, a feature that class-level SAR from benzodioxole-pyrazole hybrids has shown to contribute to enzyme inhibition [1]. Procurement of this specific CAS number enables systematic evaluation of the benzodioxole pharmacophore in a trifluoromethyl-pyrazole context, providing a clean comparator for analogs bearing alternative aromatic substituents.

Method Development and Analytical Reference Standard Procurement

CAS 845266-32-2, with its well-defined molecular properties (C11H7F3N2O2, MW 256.18 g/mol, InChI Key IBBFTLXZTITAMF-UHFFFAOYSA-N) [1], serves as a suitable reference standard for developing and validating analytical methods targeting trifluoromethyl pyrazoles or benzodioxole-containing heterocycles. The compound's distinct chromophoric properties (benzodioxole UV absorption) and mass spectrometric signature (trifluoromethyl isotopic pattern) facilitate HPLC-UV and LC-MS method development. Vendors including AKSci and Leyan supply this compound with documented purity specifications, enabling its use as a calibration standard or system suitability test material . Researchers requiring a characterized, commercially available benzodioxole-pyrazole for analytical method qualification should prioritize this CAS-registered, vendor-verified material over uncharacterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.